Benzyl alcohol-13C6
Description
Significance of Stable Isotope Labeling in Mechanistic and Tracer Studies
Stable isotope labeling is a powerful technique used to trace the path of atoms through reactions or biological systems. alfa-chemistry.com By replacing an atom in a molecule with its heavier, non-radioactive isotope, researchers can "mark" that molecule and follow its transformations. This method is fundamental to mechanistic and tracer studies, providing definitive evidence for proposed reaction pathways and metabolic networks that would be difficult to obtain otherwise. nih.gov
The core principle lies in the ability to distinguish the labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. irisotope.comnih.gov When a ¹³C-labeled compound is introduced into a system, its atoms can be tracked as they are incorporated into new molecules. nih.gov This allows for the unambiguous identification of bond-forming and bond-breaking steps, the elucidation of complex metabolic pathways, and the quantification of metabolic fluxes, which is crucial for understanding diseases and developing new drugs. alfa-chemistry.comnih.gov Isotope labeling experiments are widely used to discover new metabolic functions, identify wasteful byproduct pathways, and enhance the efficiency of cellular factories in biotechnology. vanderbilt.edu
Advantages of Carbon-13 Enrichment for Elucidating Reaction Pathways and Biological Processes
The use of Carbon-13 as an isotopic label offers several distinct advantages for studying reaction pathways and biological processes. Unlike the most abundant carbon isotope, ¹²C, which has zero nuclear spin, ¹³C possesses a nuclear spin that makes it active and detectable in NMR spectroscopy. irisotope.com This property is fundamental to its utility, allowing for detailed structural analysis of molecules without causing their destruction. irisotope.com
One of the primary benefits of ¹³C enrichment is the ability to perform ¹³C-assisted metabolism analysis. nih.gov By providing a ¹³C-labeled substrate, such as Benzyl (B1604629) alcohol-13C6, to a biological system, researchers can trace the carbon atoms as they move through various metabolic pathways. alfa-chemistry.comnih.gov This approach enables the quantitative analysis of metabolic fluxes and the identification of metabolic bottlenecks, which is critical for understanding diseases like cancer and diabetes. alfa-chemistry.com
The key advantages of using Carbon-13 enrichment are summarized below:
NMR Spectroscopy: The nuclear spin of ¹³C allows for direct observation of the carbon skeleton of a molecule, providing information about connectivity and the local chemical environment. alfa-chemistry.comirisotope.com The large chemical shift range of ¹³C NMR reduces signal overlap, simplifying spectral analysis compared to proton (¹H) NMR. nih.gov
Mass Spectrometry: The mass difference between ¹²C and ¹³C allows mass spectrometry to distinguish between labeled and unlabeled molecules and their fragments. This helps in determining the number of carbon atoms in a metabolite and tracing their incorporation into various products. nih.govnih.gov
Pathway Elucidation: It enables the definitive tracing of atom transitions between metabolites in a biochemical network. nih.gov This is essential for confirming functional pathways, discovering new enzymes, and understanding complex reaction mechanisms. nih.govvanderbilt.edu
Non-Radioactive: As a stable isotope, ¹³C is non-radioactive, making it safer to handle and environmentally benign compared to its radioactive counterpart, ¹⁴C.
Quantitative Analysis: It allows for the accurate measurement of metabolic fluxes—the rates of turnover of metabolites in a biochemical network—providing a dynamic view of cellular metabolism. nih.gov
The following table highlights research findings where isotopically labeled benzyl alcohol has been instrumental in mechanistic studies.
| Research Area | Technique Used | Key Finding | Reference |
|---|---|---|---|
| Catalytic Oxidation | In situ high-pressure ¹³C NMR | Successfully monitored the aerobic oxidation of benzyl alcohol over a Pd/Al₂O₃ catalyst. The formation of benzaldehyde (B42025) was confirmed by the appearance of a new signal, while the conversion of the alcohol was tracked by the decrease of its corresponding signal. | |
| Photocatalytic Transformations | Mechanistic Investigation with Isotopic Labeling | The use of isotopically labeled starting materials provides definitive evidence for proposed radical pathways in the photocatalytic dehydroformylation of benzyl alcohols to arenes. | |
| Atmospheric Chemistry | Isotopic Tracking | Using labeled benzyl alcohol allows for unambiguous tracking of the carbon skeleton during atmospheric oxidation by OH radicals, confirming benzaldehyde as a major product. | |
| Enzymology | Kinetic Isotope Effects (KIEs) | Stereospecifically-labeled benzyl alcohols are crucial for studying hydrogen transfer processes in enzymes like alcohol dehydrogenase (ADH), helping to elucidate chemical mechanisms and transition state structures. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i1+1,2+1,3+1,4+1,5+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-ZXJNGCBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584347 | |
| Record name | (~13~C_6_)Phenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.094 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201740-95-6 | |
| Record name | Benzene-13C6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201740-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~13~C_6_)Phenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201740-95-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Derivation of Benzyl Alcohol 13c6
Chemoenzymatic Synthesis Approaches for Stereospecific Labeling
Chemoenzymatic synthesis provides a powerful method for the stereospecific isotopic labeling of benzyl (B1604629) alcohol. This approach combines chemical and enzymatic reactions to achieve high levels of isotopic and enantiomeric purity, which are often difficult to obtain through purely chemical means.
A notable one-pot synthesis procedure involves the coupling of two enzymatic reactions to produce stereospecifically labeled benzyl alcohol. researchgate.netnih.govnih.gov This system utilizes formate (B1220265) dehydrogenase (FDH) and alcohol dehydrogenase (ADH) with a catalytic amount of the nicotinamide (B372718) cofactor (NAD+). The process begins with the FDH-catalyzed transfer of a deuterium (B1214612) hydride (2H-) from a labeled formate source (like formate-d) to NAD+, generating the labeled cofactor 4R-NADD. nih.gov Subsequently, horse liver alcohol dehydrogenase (hADH) catalyzes the transfer of the 2H- from NADD to the re-face of a labeled benzaldehyde (B42025) precursor, such as phenyl[14C]-benzaldehyde, to yield the desired stereospecifically labeled product, 7R-[2H]-phenyl-[14C]-benzyl alcohol. nih.gov
This coupled reaction system is highly efficient as the NAD+ cofactor is continuously recycled by the two enzymes, requiring only a catalytic amount. nih.govnih.gov The reaction typically proceeds to completion overnight. researchgate.netnih.gov The high fidelity of this enzymatic process ensures that the resulting benzyl alcohol has exceptional isotopic and enantiomeric purity, a critical factor for sensitive applications like the study of kinetic isotope effects. nih.govnih.gov While this specific example uses deuterium and 14C, the principle can be adapted for 13C labeling by starting with a Benzaldehyde-13C6 precursor.
| Enzyme | Role in Synthesis | Source Organism (Example) |
|---|---|---|
| Formate Dehydrogenase (FDH) | Regenerates the labeled cofactor (NADD) from NAD+ using a labeled formate source. nih.gov | Candida boidinii nih.gov |
| Alcohol Dehydrogenase (ADH) | Catalyzes the stereospecific transfer of the isotopic label from the cofactor to the benzaldehyde precursor. nih.govnih.gov | Horse Liver (hADH) nih.gov |
Derivation from Other 13C-Labeled Precursors
The synthesis of Benzyl alcohol-13C6 is commonly achieved by starting with simpler, commercially available 13C-labeled precursors. These methods include chemical reduction, direct conversion from another aromatic compound, and microbial biosynthesis.
Reduction of Benzaldehyde-13C6
A primary and straightforward method for producing this compound is the chemical reduction of its corresponding aldehyde, Benzaldehyde-13C6. This transformation is a fundamental reaction in organic chemistry, and several methods can be employed.
One classic method is the Cannizzaro reaction , a disproportionation reaction that occurs when an aldehyde without α-hydrogens is treated with a strong base. youtube.com In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid (benzoate), while another is reduced to the corresponding primary alcohol. youtube.com By using Benzaldehyde-13C6 as the substrate, this reaction yields this compound and the corresponding 13C-labeled benzoate (B1203000) salt. youtube.com
Another widely used industrial and laboratory method is catalytic hydrogenation . This involves reacting Benzaldehyde-13C6 with hydrogen gas (H2) in the presence of a metal catalyst. sci-hub.se Various heterogeneous catalysts, including those based on noble metals (like palladium, platinum, ruthenium) and transition metals (like nickel, cobalt), are effective for this reduction. sci-hub.se The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high selectivity and yield of this compound. sci-hub.se Biocatalytic reduction using enzymes from plant wastes has also been demonstrated as a green chemistry approach. redalyc.org
| Method | Key Reagents | Primary Products | Key Features |
|---|---|---|---|
| Cannizzaro Reaction | Strong base (e.g., KOH) youtube.com | This compound, Benzoate-13C6 youtube.com | Disproportionation reaction; no external reducing agent needed. youtube.com |
| Catalytic Hydrogenation | H2 gas, Metal catalyst (e.g., Pd, Pt, Ru) sci-hub.se | This compound | High efficiency and selectivity; widely used in industry. sci-hub.se |
| Biocatalytic Reduction | Enzymes (e.g., from plant waste), Cofactors redalyc.org | This compound | Environmentally friendly "green" approach. redalyc.org |
Conversion from Toluene-13C6
This compound can also be synthesized through the direct partial oxidation of Toluene-13C6. This approach is attractive as toluene (B28343) is often a more accessible starting material. The gas-phase partial oxidation of toluene can be achieved using Keggin-type polyoxometalate catalysts. researchgate.net
In this process, Toluene-13C6 is reacted over a catalyst such as PMo11FeO39 at elevated temperatures (200°C–350°C), using a mild oxidant like carbon dioxide. researchgate.net The catalyst's composition and the specific operating conditions are critical factors that determine the conversion rate of toluene and the distribution of products. This method can yield both Benzaldehyde-13C6 and this compound with high selectivity, avoiding the complete oxidation to COx. researchgate.net Kinetic studies suggest that the rate-limiting step in this reaction is the reoxidation of the reduced catalyst. researchgate.net
Indirect Biosynthesis from [13C6]Glucose in Engineered Microorganisms
Metabolic engineering offers a sustainable route for producing this compound from a simple, renewable carbon source. By using engineered microorganisms, such as Escherichia coli, it is possible to achieve de novo biosynthesis of benzyl alcohol directly from [13C6]Glucose. researchgate.netresearchgate.netmdpi.com
The engineered pathway leverages the cell's native metabolism and introduces heterologous enzymes to create a non-natural biosynthetic route. The process starts with [13C6]Glucose, which enters the central carbon metabolism. Through the shikimate pathway, it is converted to the aromatic precursor phenylpyruvate-13C6. researchgate.net A series of heterologous enzymes are then used to convert phenylpyruvate-13C6 into Benzaldehyde-13C6. researchgate.net
The key enzymatic steps include:
Hydroxymandelate synthase (hmaS) from Amycolatopsis orientalis converts phenylpyruvate to (S)-mandelate. researchgate.netresearchgate.net
(S)-mandelate dehydrogenase (mdlB) and phenylglyoxylate (B1224774) decarboxylase (mdlC) from Pseudomonas putida convert (S)-mandelate to benzaldehyde. researchgate.net
Finally, multiple endogenous alcohol dehydrogenases and/or aldo-keto reductases within the E. coli host efficiently reduce the biosynthesized Benzaldehyde-13C6 to the final product, this compound. researchgate.netmdpi.com By optimizing the metabolic pathway and deleting competing pathways, final titers of over 100 mg/L have been achieved. researchgate.netmdpi.com
Applications in Metabolic Pathway Elucidation
Plant Metabolism Studies
The biosynthesis of numerous plant secondary metabolites, which are crucial for defense, signaling, and interaction with the environment, often involves complex and interconnected pathways. Benzyl (B1604629) alcohol-13C6 has been instrumental in unraveling these pathways.
Salicylic acid (SA) is a key phytohormone involved in plant defense, particularly in systemic acquired resistance. nih.gov Its biosynthesis from benzoic acid (BA) is a known part of the phenylpropanoid pathway. nih.gov To clarify the early steps of this pathway, researchers have investigated potential intermediates. In studies with tobacco (Nicotiana tabacum), it was discovered that [²H₅]benzyl alcohol could be converted to both BA and SA. nih.gov This finding, along with the observation that gaseous benzaldehyde (B42025) (BD) application increased SA levels 13-fold, suggested that benzyl alcohol and benzaldehyde are involved in promoting SA accumulation and defense responses. nih.gov However, labeling experiments using [¹³C₁]Phe showed high enrichment in cinnamic acids, BA, and SA, but not in endogenous BD, indicating that BD is likely not the direct intermediate between cinnamic acid and BA. nih.gov
Further research has shown that a benzyl alcohol O-benzoyltransferase, HSR201, is necessary for pathogen-induced SA synthesis in tobacco. nih.gov The peroxisomal localization of this enzyme, mediated by a non-canonical signal, is essential for its function in SA biosynthesis. nih.gov
Phenolic glycosides (PGs) are important defense compounds in Populus and Salix species. nih.gov The biosynthesis of these compounds, particularly those containing a salicyl moiety like salicin (B1681394) and salicortin (B1681395), has been a subject of intense research. nih.govnih.gov To elucidate this pathway, leaf tissue of Populus nigra was incubated with stable isotope-labeled precursors. nih.gov
These labeling studies revealed that while [¹³C₆]-cinnamic acid, benzoic acid, and benzaldehyde could label both the salicyl and the 6-hydroxy-2-cyclohexen-on-oyl (HCH) moieties of salicortin, benzyl alcohol only labeled the salicyl moiety. nih.gov This suggests that benzyl alcohol is a specific precursor for the salicyl portion of salicortin. nih.gov Interestingly, labeled salicyl alcohol and salicylaldehyde (B1680747) were readily converted to salicin but did not result in labeled salicortin, and their presence appeared to inhibit salicortin biosynthesis. nih.gov These findings have led to a revised metabolic grid model for PG biosynthesis in Populus, highlighting the role of benzoate (B1203000) interconversions in modulating the production of different PG components and, consequently, their toxicity to herbivores. nih.gov
Table 1: Incorporation of Labeled Precursors into Phenolic Glycosides in Populus nigra This interactive table summarizes the findings from labeling experiments in Populus nigra leaf tissue, indicating which parts of the phenolic glycosides were labeled by different precursors.
| Precursor | Labeled Moiety in Salicortin | Labeled Moiety in Salicin |
|---|---|---|
| [¹³C₆]-Cinnamic Acid | Salicyl and HCH | Not Specified |
| Benzoic Acid | Salicyl and HCH | Not Specified |
| Benzaldehyde | Salicyl and HCH | Not Specified |
| Benzyl Alcohol | Salicyl only | Not Specified |
| Labeled Salicyl Alcohol | Not Labeled | Salicin |
While plants and some fungi utilize the phenylalanine ammonia (B1221849) lyase (PAL) pathway for benzenoid synthesis, ascomycete yeasts lack this pathway. asm.orgnih.govnih.gov Research has provided evidence that these yeasts employ an alternative route, the mandelate (B1228975) pathway, to produce benzenoids like benzyl alcohol. asm.orgnih.govnih.gov
Feeding experiments with ¹³C-labeled phenylalanine in the yeast Hanseniaspora vineae demonstrated the synthesis of benzyl alcohol through the mandelate pathway, which proceeds via phenylpyruvate. asm.orgresearchgate.net The involvement of this pathway was further confirmed by using an inhibitor of benzoylformate decarboxylase, which led to the accumulation of intracellular intermediates. asm.orgnih.gov These studies have elucidated a previously unknown mechanism for benzenoid synthesis in yeasts, which has implications for understanding the production of flavor and aroma compounds in fermented beverages. asm.orgnih.govnih.gov
Benzyl alcohol and 2-phenylethanol (B73330) are important volatile compounds contributing to the floral scent of many plants. mdpi.com Both are synthesized from L-phenylalanine, but through different branches of the phenylpropanoid pathway. mdpi.com In petunia, both a CoA-dependent β-oxidative pathway and a CoA-independent non-β-oxidative pathway contribute to the formation of benzaldehyde, a precursor to benzyl alcohol. mdpi.com The enzyme benzyl alcohol/phenylethanol benzoyltransferase (BPBT) plays a role in the synthesis of benzyl benzoate. mdpi.com
Studies in various plant species, including rose and crabapple, have investigated the enzymatic steps and regulatory factors involved in the production of these aromatic alcohols. mdpi.com For instance, phenylacetaldehyde (B1677652) reductase (PAR) has been identified as a key enzyme in the final step of 2-phenylethanol synthesis. mdpi.comresearchgate.net Research indicates that there can be a negative correlation between the production of benzyl alcohol and 2-phenylethanol, suggesting a competition for their common precursor, L-phenylalanine. mdpi.com
Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions in a biological system. nih.govcreative-proteomics.com Stable isotope labeling is a cornerstone of MFA. nih.gov By feeding a labeled precursor like Benzyl alcohol-13C6 and measuring the isotopic enrichment in downstream metabolites over time, researchers can calculate the flux through different branches of a metabolic network. nih.gov
This approach has been used to analyze the benzenoid network in Petunia flowers. nih.gov By feeding ring-labeled phenylalanine, researchers determined that both the β-oxidative and non-β-oxidative pathways contribute to benzoic acid synthesis. nih.gov Further studies using transgenic plants with reduced expression of BPBT confirmed the role of benzyl benzoate as an intermediate and revealed how the metabolic flux is partitioned between different pathways under light and dark conditions. nih.gov Such dynamic MFA studies provide a detailed understanding of how metabolic networks are regulated and can inform metabolic engineering strategies to enhance the production of valuable secondary metabolites. nih.gov
Microbial Metabolism Studies
The use of this compound extends to the study of microbial metabolism, where it helps in elucidating pathways for the synthesis of aromatic compounds. In some bacteria, benzyl alcohol can be produced from benzoic acid, which itself can be synthesized de novo. researchgate.net Engineered E. coli strains have been developed to produce benzyl alcohol from glucose via a synthetic pathway. researchgate.net Isotope tracing with compounds like this compound is crucial for verifying the functionality of these engineered pathways and for identifying metabolic bottlenecks.
Furthermore, studies on the biotransformation of L-phenylalanine to 2-phenylethanol in various microorganisms, including yeasts and bacteria, utilize labeled precursors to trace the flow of carbon through the Ehrlich pathway. mdpi.comresearchgate.net This pathway is a major route for the microbial production of this valuable aroma compound. mdpi.com
De Novo Biosynthesis from Renewable Glucose in Engineered Escherichia coli
A sustainable approach to producing aromatic compounds involves engineering microorganisms like Escherichia coli to synthesize them from simple, renewable resources such as glucose. nih.gov Researchers have successfully engineered E. coli to produce benzyl alcohol de novo from glucose by introducing a non-natural biosynthetic pathway. nih.govnih.gov This engineered pathway typically starts from phenylpyruvate, a precursor to the amino acid L-phenylalanine, which is naturally synthesized by the bacterium from glucose. nih.govresearchgate.net
The process involves several key enzymatic steps:
Conversion of Phenylpyruvate: Heterologous enzymes are introduced into E. coli to convert endogenous phenylpyruvate into benzaldehyde. nih.gov This multi-step conversion can involve enzymes like hydroxymandelate synthase, (S)-mandelate dehydrogenase, and phenylglyoxylate (B1224774) decarboxylase. nih.gov
Reduction to Benzyl Alcohol: The resulting benzaldehyde is then efficiently reduced to benzyl alcohol by the native enzymes within the E. coli host. nih.govresearchgate.net
By feeding the engineered E. coli with glucose labeled with ¹³C ([U-¹³C₆]-glucose), the entire benzene (B151609) ring of the produced benzyl alcohol becomes labeled (this compound). acs.org This demonstrates that the aromatic ring was synthesized entirely from the provided glucose, confirming the de novo biosynthesis route. This technique is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), which quantifies the flow of carbon through the cell's metabolic network. nih.gov Through systematic engineering, such as deleting competing pathways to increase the availability of phenylpyruvate, production titers of benzyl alcohol have been significantly improved. nih.govnih.gov
| Strain Detail | Genetic Modification | Key Enzymes Introduced | Resulting Benzyl Alcohol Titer | Reference |
|---|---|---|---|---|
| Initial Production Host | Introduction of non-natural pathway | hydroxymandelate synthase (hmaS), (S)-mandelate dehydrogenase (mdlB), phenylglyoxylate decarboxylase (mdlC) | 23±2 mg/L | nih.gov |
| Optimized Strain | Systematic deletion of competing aromatic amino acid biosynthesis pathways | hmaS, mdlB, mdlC | 114±1 mg/L | nih.govnih.gov |
Role of Alcohol Dehydrogenases and Aldo-Keto Reductases in Endogenous Production
The final step in the biosynthesis of benzyl alcohol in many organisms, including engineered E. coli, is the reduction of benzaldehyde. This critical conversion is carried out by a group of enzymes known as alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). researchgate.netuiowa.edunih.gov These enzymes are naturally present in E. coli and other organisms and exhibit broad substrate specificity, allowing them to act on various aldehydes and ketones. researchgate.netresearchgate.net
Precursor Role in Aromatic Compound Metabolism in Microorganisms
Benzyl alcohol is not only an end product but also serves as a key precursor in the metabolism of a wide range of other aromatic compounds in various microorganisms. researchgate.netacs.org Isotope tracing studies using this compound are instrumental in uncovering these connections. When microorganisms are fed with this compound, the ¹³C label can be tracked as it is incorporated into other molecules, revealing downstream metabolic pathways. nih.gov
For example, in the white rot fungus Bjerkandera adusta, L-phenylalanine is converted through a series of intermediates, including benzaldehyde and benzyl alcohol, to benzoic acid and other hydroxy- and methoxybenzylic compounds. nih.gov Supplying ¹³C-labeled precursors and analyzing the resulting metabolites via gas chromatography-mass spectrometry (GC-MS) confirms these transformation sequences. nih.gov Similarly, in anaerobic bacteria, benzyl alcohol is often converted to benzoyl-CoA, a central intermediate in the degradation pathway of many aromatic compounds. researchgate.net These tracing experiments are vital for building comprehensive metabolic maps and understanding how microbes process aromatic substances for energy or as building blocks for other essential molecules. pharmafeatures.comresearchgate.net
| ¹³C-Labeled Metabolite Identified by GC-MS | Relative Amount (% of total labeled aromatic compounds) | Reference |
|---|---|---|
| Benzyl alcohol | 58% | nih.gov |
| Benzaldehyde | 24% | nih.gov |
| Benzoic acid | 5% | nih.gov |
| para-Anisaldehyde | 2.5% | nih.gov |
| Acetophenone (B1666503) | 0.79% | nih.gov |
General Metabolic Tracing in Biological Systems
Stable isotope tracers like this compound are indispensable for modern metabolic research in a wide array of biological systems, from microbial cultures to intact human tissues. otsuka.co.jpdiva-portal.org The fundamental principle involves introducing a ¹³C-labeled substrate into a biological system and monitoring the incorporation of the heavy isotope into various metabolites over time. d-nb.info This technique, often coupled with high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of metabolic activities. nih.govnih.gov
Tracing Incorporation of Benzyl Groups into Diverse Metabolites
The benzyl group is a common structural motif in a vast number of natural products, pharmaceuticals, and other biologically active molecules. Understanding the origin of this group is fundamental to elucidating the biosynthetic pathways of these compounds. This compound serves as an ideal tracer for this purpose. researchgate.net
By administering this compound to a biological system, researchers can follow the ¹³C₆-labeled benzyl moiety as it is incorporated into more complex molecules. For instance, in yeast fermentation, benzyl alcohol is a known precursor to the aroma compound benzyl acetate. acs.org In fungal metabolism, it can be a building block for various secondary metabolites. researchgate.net The detection of the characteristic +6 mass shift in a downstream metabolite unequivocally proves that it was derived from the supplied benzyl alcohol, thereby establishing a direct biosynthetic link.
Resolution of Complex Biochemical Pathways using Isotopic Labels
Metabolic networks are incredibly complex, with many intersecting and competing pathways. otsuka.co.jp A single metabolite can often be synthesized or degraded through multiple different routes. Isotopic labeling with compounds like this compound is a powerful strategy to dissect this complexity and quantify the relative importance of different pathways (i.e., metabolic flux). researchgate.netnih.gov
When a ¹³C-labeled tracer is introduced, the resulting labeling patterns in downstream metabolites provide a wealth of information. nih.gov For example, if this compound is metabolized through two different pathways leading to the same product, the labeling pattern of that product can reveal the relative contribution of each path. This approach allows researchers to:
Distinguish between parallel pathways: By tracing the labeled atoms, one can determine which route is active under specific conditions. nih.gov
Identify novel intermediates: Unexpectedly labeled compounds can reveal previously unknown steps in a metabolic sequence. researchgate.net
Quantify metabolic fluxes: Through computational modeling (¹³C-MFA), the labeling data can be used to calculate the actual rates of reactions throughout the metabolic network, providing a quantitative understanding of cellular physiology. nih.govd-nb.info
This ability to add biochemical resolution is critical for systems biology and metabolic engineering, enabling the precise mapping and manipulation of cellular processes. otsuka.co.jp
Applications in Mechanistic Studies of Chemical Reactions
Elucidation of Organic Reaction Mechanisms
The ability to track the ¹³C-labeled aromatic ring makes Benzyl (B1604629) alcohol-13C6 and its derivatives indispensable for confirming reaction pathways and identifying the structure of intermediates and products in various organic reactions.
Investigation of Nucleophilic Substitution Reactions (S_N2 Mechanism)
Nucleophilic substitution (S_N2) reactions are a fundamental class of reactions in organic chemistry. The S_N2 mechanism involves a single step where a nucleophile attacks the carbon center, and a leaving group departs simultaneously. quora.com Benzylic systems, such as those derived from benzyl alcohol, are capable of undergoing S_N2 reactions. quora.comyoutube.com
To study these mechanisms, derivatives of Benzyl alcohol-13C6, such as Benzyl bromide-13C6, are employed. When Benzyl bromide-13C6 reacts with a nucleophile, the ¹³C-labeled phenyl group acts as a tracer. By analyzing the product using techniques like ¹³C-NMR or mass spectrometry, researchers can confirm that the nucleophile has substituted the bromide on the benzylic carbon and that the ¹³C₆-phenylmethyl moiety is intact in the new molecule. This provides direct evidence of the substitution pathway and rules out alternative mechanisms that might involve rearrangement of the carbon skeleton. The primary mechanism for benzyl bromide involves the nucleophile attacking the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in an S_N2 fashion.
Studies of Radical Intermediate Formation in Cross-Coupling Reactions
Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon bonds. Recent advancements have enabled the use of alcohols as coupling partners through mechanisms involving radical intermediates. nii.ac.jp In these reactions, the C–O bond of a benzyl alcohol can be homolytically cleaved to generate a benzyl radical. nii.ac.jpchemrxiv.org
The use of this compound is critical in providing evidence for this radical pathway. For instance, in a nickel-catalyzed cross-coupling reaction between a benzyl alcohol and an alkenyl halide, a low-valent titanium reagent can facilitate the C–O bond cleavage to form a benzyl radical. nii.ac.jp By using this compound, the resulting benzyl radical is tagged with the ¹³C₆-phenyl group. This labeled radical can then be trapped by the nickel catalyst and coupled with the alkenyl partner. Analysis of the final allylbenzene (B44316) product would show the presence of the ¹³C₆-labeled ring, confirming that the benzylic radical intermediate was indeed formed from the starting alcohol and participated in the coupling reaction. nii.ac.jpresearchgate.net Mechanistic studies have confirmed the intermediacy of benzyl radicals in such transformations. researchgate.net
Understanding Hydrogen Atom Transfer in Autoxidation Processes
Autoxidation is the spontaneous oxidation of a compound in the presence of air (oxygen). For benzyl alcohol, this process can lead to the formation of benzaldehyde (B42025) and benzoic acid. nih.gov The mechanism of such oxidations can proceed via a hydrogen atom transfer (HAT) step, where a radical initiator abstracts a hydrogen atom from the benzylic position (α-C–H) to form a benzyl radical, which then reacts with oxygen. researchgate.netnih.gov
Studies using deuterium-labeled benzyl alcohol have shown large kinetic isotope effects, supporting the cleavage of the α-C–H bond in the rate-determining step of many oxidation reactions. nih.gov Using this compound in these studies allows for unambiguous tracking of the carbon backbone. It helps researchers to confirm that the resulting benzaldehyde and benzoic acid products originate from the starting alcohol. researchgate.net By analyzing the reaction mixture with mass spectrometry, the ¹³C₆-labeled products can be clearly distinguished from any other carbon-containing species, providing clear evidence for the transformation pathway and confirming that the aromatic ring remains intact during the HAT and subsequent oxidation steps.
Analysis of Hydrogen Borrowing Catalysis
Hydrogen borrowing, also known as hydrogen autotransfer, is an elegant and sustainable synthetic strategy where an alcohol is used as an alkylating agent. cardiff.ac.uk The general mechanism involves three main stages:
A catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it to a reactive aldehyde or ketone. cardiff.ac.uk
This intermediate aldehyde reacts with a nucleophile (e.g., an amine or a ketone enolate). beilstein-journals.orgchemrxiv.org
The catalyst returns the "borrowed" hydrogen to the new, larger intermediate, reducing it to the final alkylated product. cardiff.ac.uk
Benzyl alcohol is a very common substrate in these reactions. beilstein-journals.orgnih.gov The use of this compound is instrumental in verifying this pathway. For example, in the α-alkylation of acetophenone (B1666503) with benzyl alcohol, the catalyst first converts this compound to benzaldehyde-¹³C₆. This labeled aldehyde then undergoes a condensation reaction with the acetophenone enolate, and subsequent hydrogenation yields the ¹³C₆-labeled alkylated ketone. By detecting the ¹³C₆-label in the final product, researchers can definitively prove that the carbon skeleton of the benzyl alcohol was incorporated into the new molecule, validating the hydrogen borrowing mechanism. cardiff.ac.uk
Enzymatic Reaction Stereospecificity and Kinetic Isotope Effects
Isotopically labeled compounds are fundamental tools for investigating the mechanisms of enzyme-catalyzed reactions. They allow for the study of enzyme stereospecificity and the measurement of kinetic isotope effects (KIEs), which provide deep insights into transition state structures. chemrxiv.org
Measurement of Kinetic and Equilibrium Isotope Effects
A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. nih.gov Measuring KIEs can reveal whether a particular bond is being broken in the rate-determining step of a reaction. While deuterium (B1214612) (²H) labeling is common for studying the cleavage of C-H bonds, ¹³C labeling can provide information about changes in bonding to carbon atoms. chemrxiv.orgnih.gov
In the study of enzymes like alcohol dehydrogenase, which oxidizes benzyl alcohol to benzaldehyde, both deuterium and carbon-13 labeling are valuable. nih.gov Using this compound allows for the measurement of a ¹³C-KIE. Although typically smaller than deuterium KIEs, ¹³C-KIEs can reveal subtle details about the transition state, such as changes in the hybridization or coordination of the ring carbons during the enzymatic reaction. Comparing the rates of the reaction with the unlabeled and the ¹³C₆-labeled benzyl alcohol provides quantitative data on the extent to which the carbon atoms of the phenyl ring are involved in the rate-limiting step. These experiments are crucial for building a complete picture of the enzyme's catalytic mechanism. chemrxiv.org
The table below shows examples of deuterium kinetic isotope effects (kH/kD) measured for the oxidation of benzyl alcohol under various conditions, illustrating the sensitivity of this technique. The cleavage of the C-H bond at the benzylic position is consistently shown to be part of the rate-determining step.
| Oxidant / Catalyst | Solvent | kH/kD | Reference |
| Sodium N-chlorobenzenesulphonamide | Acid Solution | 4.41 | researchgate.net |
| Sodium N-bromobenzenesulfonamide | Acid Solution | 5.26 | cdnsciencepub.com |
| Pyrazinium dichromate | DMSO | 6.61 | asianpubs.org |
| Atomically-dispersed Fe-N-C | Aqueous | 4.8 | osti.gov |
| Oxoiron(IV) porphyrin radical cation | Acetonitrile | 28 to 360 | nih.gov |
| Yeast Alcohol Dehydrogenase | - | ~3.4-5.2 | nih.gov |
| This table is interactive. Click on the headers to sort the data. |
Determination of Enzyme Stereospecificity
The use of isotopically labeled compounds is a powerful and definitive method for elucidating the stereospecificity of enzyme-catalyzed reactions. nih.govnih.gov this compound, in which the six carbon atoms of the benzene (B151609) ring are replaced with the heavy isotope ¹³C, serves as a crucial tool in these mechanistic studies. While the isotopic label on the ring does not directly participate in the common enzymatic oxidation of the alcohol group, it provides a distinct mass signature. This allows for the precise tracking of the substrate and its products using mass spectrometry (MS), distinguishing them from any unlabeled materials. The core investigation of stereospecificity, however, often involves additional isotopic labeling (e.g., with deuterium, ²H) at the prochiral center of the alcohol's methylene (B1212753) group.
Enzymes, being chiral catalysts, frequently distinguish between prochiral faces or groups in a symmetrical substrate molecule. Benzyl alcohol possesses two such prochiral hydrogens at the C-1 (methylene) position. An oxidoreductase enzyme will stereospecifically remove only one of these hydrogens (either the pro-R or the pro-S) during the oxidation of benzyl alcohol to benzaldehyde. By stereospecifically replacing one of these hydrogens with a deuterium atom and using a ¹³C₆-labeled phenyl ring, researchers can precisely determine the enzyme's preference. nih.gov
Research Findings in Alcohol Dehydrogenase (ADH) Catalysis
Alcohol dehydrogenases (ADHs) are a well-studied class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com Studies on yeast alcohol dehydrogenase (YADH) have been instrumental in understanding enzymatic hydrogen transfer. acs.org The reaction involves the transfer of a hydride ion from the alcohol to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺).
The stereospecificity of this hydride removal is a key characteristic of the enzyme. Research has employed stereospecifically deuterium-labeled benzyl alcohol to probe this mechanism. nih.govresearchgate.net For instance, a chemoenzymatic synthesis has been developed to produce 7R-[²H]-phenyl-[¹⁴C]-benzyl alcohol, a compound where the pro-R hydrogen is deuterium. nih.gov When this substrate is subjected to oxidation by an ADH, the stereospecificity can be determined by analyzing the isotopic composition of the resulting benzaldehyde.
If the enzyme is pro-R specific , it will remove the deuterium atom, and the benzaldehyde product will contain no deuterium at the aldehyde position.
If the enzyme is pro-S specific , it will remove the protium (B1232500) (¹H) atom, and the resulting benzaldehyde will retain the deuterium.
This technique, combined with the analysis of kinetic isotope effects (KIEs), where a difference in reaction rate is observed between the light (¹H) and heavy (²H) isotopes, provides profound insight into the transition state of the reaction. nih.govresearchgate.net The ¹³C₆ label on the benzyl group ensures that the substrate and product can be easily traced and quantified in complex biological mixtures without interference.
Stereoselectivity in Aryl-Alcohol Oxidase (AAO) Reactions
Aryl-alcohol oxidase (AAO) is a flavoenzyme that oxidizes primary aromatic alcohols. rsc.org Research on AAO from the fungus Pleurotus eryngii has revealed its high degree of stereospecificity. The oxidation mechanism involves the stereoselective abstraction of the pro-R hydrogen from the benzylic position of primary alcohols. rsc.org
This inherent stereospecificity can be exploited and studied further using racemic secondary benzyl alcohols. Because the enzyme is specific for removing the pro-R hydrogen, it will selectively oxidize the (S)-enantiomer of a racemic secondary alcohol to the corresponding ketone, leaving the (R)-enantiomer unreacted. rsc.org This process allows for the kinetic resolution of racemic mixtures.
In a study involving engineered variants of AAO, the enzyme's activity on racemic (±)1-(p-methoxyphenyl)-ethanol was investigated. The data clearly showed that the variants preferentially oxidized the (S)-enantiomer, demonstrating the enzyme's stereoselectivity. The use of a ¹³C₆-labeled aromatic ring in such a substrate would facilitate clear identification of the ketone product and the remaining (R)-alcohol enantiomer by MS analysis.
The table below summarizes kinetic data for the oxidation of p-methoxybenzyl alcohol (a primary alcohol) and the racemic secondary alcohol (±)1-(p-methoxyphenyl)-ethanol by a variant of aryl-alcohol oxidase. This illustrates how kinetic parameters differ and highlights the enzyme's activity on these substrates.
Table 1: Kinetic Parameters of an Aryl-Alcohol Oxidase Variant (I500A)
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹·M⁻¹) |
|---|---|---|---|
| p-Methoxybenzyl alcohol | 23 ± 1 | 31 ± 3 | (7.4 ± 0.9) x 10⁵ |
| (S)-1-(p-methoxyphenyl)-ethanol | 3.0 ± 0.2 | 150 ± 20 | (2.0 ± 0.3) x 10⁴ |
Data adapted from Serrano et al. (2019). The kinetic parameters for the secondary alcohol refer to the reactive S-enantiomer, which constitutes 50% of the racemic mixture used. rsc.org
The findings from these studies underscore the utility of isotopically labeled substrates like this compound in combination with deuterium labeling. They are indispensable for determining the stereochemical course of enzymatic reactions, which is a cornerstone of mechanistic enzymology and essential for the development of enzymes as catalysts in stereoselective synthesis. nih.govnih.gov
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed structural information. For Benzyl (B1604629) alcohol-13C6, ¹³C NMR is paramount for verifying the isotopic labeling.
¹³C NMR spectroscopy is the primary method for confirming the presence and location of the ¹³C label within Benzyl alcohol-13C6. The incorporation of ¹³C, a nucleus with a spin of ½ and 100% natural abundance of ¹²C, results in distinct signals in the ¹³C NMR spectrum. For Benzyl alcohol-RING-13C6, all six aromatic carbons are replaced with ¹³C. This isotopic enrichment leads to characteristic chemical shifts and potentially altered signal intensities compared to unlabeled benzyl alcohol.
Researchers confirm isotopic purity by observing the expected chemical shifts for the ¹³C-enriched carbons. For instance, the aromatic carbons of benzyl derivatives typically resonate between δ 114.91–153.78 ppm, while the aliphatic carbon (CH₂) adjacent to the hydroxyl group appears around δ 65 ppm nih.gov. In this compound, the signals corresponding to the six aromatic carbons will be significantly enhanced or uniquely shifted due to the ¹³C enrichment, allowing for precise positional specificity confirmation . Mass spectrometry (MS) can complement ¹³C NMR by detecting the mass shift in the molecular ion peak, directly confirming the incorporation of ¹³C atoms . Isotopic enrichment is quantified as the average enrichment per atom; for example, 99% ¹³C enrichment means each carbon atom has a 99% probability of being ¹³C ckisotopes.com.
Table 1: Representative ¹³C NMR Chemical Shifts for Benzyl Alcohol Derivatives
| Compound/Carbon Type | Expected Chemical Shift (ppm) | Notes | Reference |
| Benzyl Alcohol | |||
| Aromatic Carbons | 127.04, 127.63, 128.55, 140.86 | Multiple signals due to different positions in the benzene (B151609) ring. | nih.govrsc.org |
| Methylene (B1212753) (CH₂) | 65.17 | Carbon adjacent to the hydroxyl group. | nih.gov |
| Benzyl Alcohol-RING-13C6 | |||
| Aromatic Carbons | δ 114.91–153.78 (enriched) | All six aromatic carbons are ¹³C enriched, leading to distinct signals. | |
| Methylene (CH₂) | ~65.17 | Unchanged from unlabeled benzyl alcohol if the label is only on the ring. |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer.
DEPT ¹³C NMR is a powerful technique used to differentiate between CH₃, CH₂, CH, and quaternary carbons. This is achieved by acquiring multiple spectra with varying polarization transfer delays. In reaction monitoring involving this compound, DEPT can be particularly useful for tracking the fate of specific carbon types. For example, if this compound undergoes a reaction that converts the methylene (CH₂) group or modifies the aromatic ring, DEPT spectra can clearly distinguish which carbon environments are affected. This is invaluable for elucidating reaction mechanisms and identifying intermediates or products by their carbon-hydrogen connectivity.
The study of catalytic reactions often requires monitoring reaction progress under conditions that mimic industrial processes, including high pressure. In situ high-pressure NMR allows for real-time observation of chemical transformations within a pressurized reactor. When using this compound as a substrate in catalytic systems (e.g., hydrogenation, oxidation), high-pressure NMR can provide kinetic data, such as reaction rates and the formation of intermediates, directly under operating pressures. The ¹³C label aids in identifying the substrate and its transformation products unambiguously, especially in complex mixtures or when dealing with similar unlabeled species.
NMR techniques, particularly diffusion-ordered spectroscopy (DOSY) and relaxation measurements, are adept at probing molecular motion and distribution within porous materials, such as zeolites or heterogeneous catalysts. When this compound is used in such systems, NMR can monitor its diffusion rates, adsorption/desorption kinetics, and reaction pathways occurring within the catalyst pores. This provides critical insights into mass transport limitations, active site accessibility, and the influence of pore structure on reaction kinetics. The ¹³C label ensures that the observed signals originate specifically from the labeled substrate.
NMR relaxation times, specifically the spin-spin relaxation time (T₂) and the ratio of spin-lattice to spin-spin relaxation (T₁/T₂), are sensitive to the molecular environment and mobility. For this compound, measuring these relaxation parameters in different solvents or matrices can reveal information about solvent affinity, hydrogen bonding, and molecular transport. For instance, changes in T₂ relaxation rates can indicate variations in local viscosity or interactions with the surrounding medium, providing insights into how the molecule interacts with solvents or moves through porous structures. The T₁/T₂ ratio can further elucidate the nature of molecular motion (e.g., rotational correlation times).
Beyond the direct characterization of this compound, its utility extends to tracing metabolic pathways. When this compound is metabolized, the resulting labeled metabolites can be structurally elucidated using a suite of NMR techniques. ¹³C NMR confirms the presence and position of the label in the metabolite, while ¹H NMR provides information about the proton environments. Two-dimensional NMR experiments like Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity between ¹H and ¹³C nuclei. TOCSY maps proton-proton correlations within spin systems, HSQC links directly bonded ¹H-¹³C pairs, and HMBC reveals correlations across multiple bonds (typically 2-3 bonds) between ¹H and ¹³C. Together, these techniques enable the complete structural determination of complex metabolites derived from this compound, aiding in understanding its biological fate.
Synthesis of Other 13c Labeled Compounds Utilizing Benzyl Alcohol 13c6 As a Building Block
Synthesis of Benzyl (B1604629) Bromide-13C6
Benzyl alcohol-13C6 can be efficiently converted into Benzyl Bromide-13C6, a highly reactive benzylating agent. This transformation is typically achieved through bromination reactions.
Methodology: The synthesis commonly involves treating this compound with hydrobromic acid (HBr) in the presence of a brominating catalyst, such as phosphorus tribromide (PBr₃), under anhydrous conditions.
Confirmation: The isotopic purity of the resulting Benzyl Bromide-13C6, typically exceeding 99% ¹³C enrichment, is confirmed using high-resolution mass spectrometry (HRMS) and ¹³C NMR spectroscopy.
Applications: Benzyl Bromide-13C6 is a valuable reagent for introducing the ¹³C-labeled benzyl group in organic synthesis and is a precursor for other labeled compounds.
| Reaction | Starting Material | Reagent(s) | Catalyst | Conditions | Product | Citation |
| Bromination of Benzyl Alcohol | This compound | HBr | PBr₃ | Anhydrous conditions | Benzyl Bromide-13C6 | |
| Conversion to Benzyl Bromide (via intermediate) | This compound | Thionyl chloride, then HBr (example route) | N/A | Multi-step | Benzyl Bromide-13C6 | mdpi.com |
Preparation of Labeled Biomolecules for Research
The incorporation of ¹³C labels into biomolecules is crucial for understanding metabolic pathways, enzyme kinetics, and cellular processes. This compound can serve as a starting point for synthesizing such labeled compounds.
Metabolic Tracing: this compound is employed in the synthesis of labeled biomolecules to trace metabolic pathways. Its ¹³C enrichment allows for sensitive detection and quantification of metabolites in complex biological systems, aiding in metabolic flux analysis. medchemexpress.com
Amino Acid Synthesis: While specific direct syntheses from this compound are less detailed in the provided literature, related pathways show the utility of labeled aromatic precursors. For instance, labeled benzaldehyde (B42025), which can be derived from labeled benzyl alcohol, is used in the synthesis of labeled cinnamic acid and subsequently labeled amino acids like L-phenylalanine. mdpi.comd-nb.infonih.gov
Synthesis of Labeled Pharmaceutical Intermediates
Isotopically labeled intermediates are indispensable for drug development, particularly for pharmacokinetic studies, drug metabolism, and quantitative analysis. This compound, often via its bromide derivative, plays a role in this area.
Drug Development: Benzyl Bromide-13C6, synthesized from this compound, is utilized in the preparation of labeled pharmaceutical intermediates. These intermediates are vital for drug development and pharmacokinetic studies, enabling researchers to track drug distribution, metabolism, and excretion.
Intermediate Synthesis: In the synthesis of pharmaceutical intermediates, such as a key intermediate for Ramipril, benzyl alcohol has been employed in reactions involving hydrolytic cyclization and esterification, followed by reduction. google.com This highlights the general utility of benzyl alcohol derivatives in constructing complex pharmaceutical scaffolds.
Derivatization to Other Benzyl Derivatives (e.g., Esters, Ethers)
The hydroxyl group of this compound readily undergoes derivatization to form various esters and ethers, which are valuable in their own right or as further synthetic intermediates.
Ester Formation: this compound can be esterified with carboxylic acids to produce benzyl esters. These reactions are typically catalyzed by acids or employ specific esterification reagents. For example, the esterification with acetic acid yields benzyl acetate-13C. samiraschem.comatamanchemicals.comatamanchemicals.comacs.org Benzyl esters are widely used in the flavor and fragrance industries and can serve as protecting groups in organic synthesis, removable by mild hydrogenolysis. atamanchemicals.comatamanchemicals.comatamanchemicals.com
Ether Formation: Dibenzyl ether-13C6 can be synthesized by heating this compound in the presence of strong acids or bases. atamanchemicals.comatamanchemicals.com Furthermore, etherification reactions can be catalyzed by zeolites or metal triflates, allowing for the synthesis of various benzyl ethers. google.comacs.org
| Reaction Type | Starting Material | Reagent(s) | Catalyst/Conditions | Product(s) | Citation |
| Esterification | This compound | Acetic acid | Sulfated Fe-MCM-48 catalyst, solvent-free, 60 °C | Benzyl acetate-13C | acs.org |
| Esterification | This compound | Carboxylic acids | Acid catalysis | Benzyl esters | samiraschem.comatamanchemicals.com |
| Etherification | This compound | Another alcohol | Zeolite catalyst | Benzyl ethers | google.com |
| Etherification | This compound | Methanol | Iron(III) triflate catalyst | Methyl benzyl ether | acs.org |
| Ether Formation | This compound | This compound | Strong acids or bases, heat | Dibenzyl ether-13C6 | atamanchemicals.comatamanchemicals.com |
Reduction to Toluene-13C6
The reduction of this compound to Toluene-13C6 involves the removal of the hydroxyl group and its replacement with hydrogen. While direct reduction methods are not extensively detailed for this compound itself, related transformations indicate the feasibility of this conversion.
Via Benzyl Bromide: Benzyl Bromide-13C6, readily synthesized from this compound, can be reduced to Toluene-13C6 using reducing agents such as lithium aluminum hydride (LiAlH₄).
Indirect Routes: An indirect pathway to Toluene-13C6 involves the reaction of ¹³C-labeled potassium carbonate with benzyl chloride to form [carbonyl-¹³C] dibenzyl carbonate, which upon decarboxylation under acidic conditions yields Toluene-13C6.
Compound List:
this compound
Benzyl Bromide-13C6
Toluene-13C6
Benzyl acetate-13C
Dibenzyl ether-13C6
L-Phenylalanine (labeled)
Cinnamic acid (labeled)
Ramipril intermediate (synthesized using benzyl alcohol)
Advanced Research Methodologies and Experimental Design Considerations
Application as a Stable Isotope Internal Standard in Quantitative Analytical Assays
Stable Isotope Labeled Internal Standards (SIL-ISs) are indispensable in quantitative analytical chemistry, especially when employing mass spectrometry techniques. They serve to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of analyte quantification. Benzyl (B1604629) alcohol-13C6 plays a crucial role in this capacity, often through derivatization. For instance, benzoyl chloride, which can be synthesized in a 13C6-labeled form, reacts with primary and secondary amines and alcohol groups to form stable benzoyl derivatives utrgv.edu. These labeled derivatives of target analytes, or the labeled standard itself, are added to samples at a known concentration. By comparing the signal intensity of the analyte in the sample to that of its corresponding labeled internal standard, researchers can achieve highly accurate quantitative measurements utrgv.eduepa.gov.
This approach has been successfully applied in complex matrices. For example, a method utilizing Benzyl alcohol-13C6 as a stable isotope-labeled internal standard was developed for the determination of benzoic acid and benzyl alcohol in e-liquids using Isotope Dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (ID-HPLC-MS/MS) epa.gov. Similarly, this compound-derived SIL-ISs have been employed for the quantification of amine- and alcohol-containing metabolites in saline samples using Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS), enhancing the accuracy of metabolite profiling utrgv.edu.
Table 1: Analytical Performance Metrics for this compound as an Internal Standard
| Analytical Technique | Application Context | Detection Limit (Benzyl Alcohol) | Product Variability (RSD) | SIL-IS Addition (Example) |
| UHPLC-MS/MS | Metabolite Quantification in Saline Samples | Not specified | Not specified | 100-10,000 pg/mL |
| ID-HPLC-MS/MS | Determination in E-liquids (JUUL™ Pods) | 9.05 ng/µL | 4.3% - 16.0% | 0.63 µg/µL (as benzoic acid-13C6) / 12.64 ng/µL (as 13C6-benzyl alcohol) |
Integration into Comprehensive Metabolomics Workflows for Tracing and Quantification
Metabolomics aims to comprehensively study the metabolic profile of biological systems. Stable isotope labeling, including the use of compounds like this compound, is a cornerstone technique for tracing metabolic pathways, understanding metabolic flux, and enabling precise quantification of metabolites nih.govnih.govacs.org. By introducing this compound into a biological system (e.g., cell culture, organism), researchers can track the incorporation of the 13C label into various metabolic intermediates and end products. This allows for the elucidation of metabolic pathways, identification of enzyme activities, and quantification of metabolic fluxes through techniques like Metabolic Flux Analysis (MFA) nih.gov.
In comprehensive metabolomics workflows, this compound can be integrated into both targeted and untargeted analyses. Targeted metabolomics relies on pre-defined panels of metabolites, where labeled standards are essential for accurate quantification. Untargeted metabolomics, which seeks to identify and quantify all detectable metabolites, also benefits from labeled internal standards for improved data reliability and the ability to distinguish between endogenous and exogenous compounds or metabolic intermediates acs.orgsymeres.com. The isotopic enrichment of this compound provides a distinct mass shift, allowing for its clear differentiation from naturally occurring benzyl alcohol and its metabolites using mass spectrometry, thereby enhancing the sensitivity and specificity of metabolite detection and quantification symeres.comresearchgate.net.
Research in Environmental Fate Studies Employing Stable Isotope Labeling
Stable isotope labeling is a powerful methodology for investigating the environmental fate and transformation of chemical compounds. This compound can be employed to trace its own degradation, transformation, and movement within various environmental compartments such as soil and water nih.gov. By incubating this compound in controlled environmental systems, like soil or water microcosms, researchers can monitor its fate over time.
Key methodologies include tracking the mineralization of the compound by measuring the production of 13C-labeled carbon dioxide (13CO2) nih.gov. The incorporation of the 13C label into microbial biomass or humic substances can also be analyzed, providing definitive proof of biodegradation and insights into the pathways of transformation utrgv.eduepa.gov. Analytical techniques such as Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) are commonly used to quantify the isotopic enrichment in various environmental samples and metabolic products, allowing for the precise determination of degradation rates and pathways epa.gov. This approach is crucial for understanding the persistence, mobility, and potential impact of chemicals in the environment, and is often a requirement for regulatory assessments of chemical safety.
Compound Names
this compound
Benzoyl chloride
Benzoic acid
Q & A
Basic: What are the recommended synthesis protocols for Benzyl Alcohol-13C6 in enzymatic and catalytic systems?
Answer:
this compound is typically synthesized via isotopic labeling of benzyl alcohol using 13C-enriched precursors. For enzymatic routes, lipase-catalyzed esterification (e.g., with vinyl acetate) under solvent-free conditions achieves high conversion rates. Reaction parameters such as enzyme loading (5–15% w/w), temperature (40–60°C), and molar ratio of substrates (1:1 to 1:3 alcohol:acyl donor) require optimization . Catalytic methods, such as using cerium phosphate catalysts, involve refluxing this compound with acetic acid under controlled conditions (reaction time: 2–6 hours; acid:alcohol molar ratio: 1.5–3:1) . Post-synthesis, rotary evaporation and column chromatography (silica gel, ethyl acetate/hexane eluent) ensure purity >99% .
Basic: How does 13C labeling improve sensitivity and resolution in NMR-based structural studies?
Answer:
13C isotopic labeling eliminates signal splitting caused by natural 12C-13C coupling, enhancing resolution in 13C NMR spectra. For this compound (ring-labeled), the six equivalent 13C nuclei in the aromatic ring produce a single sharp peak at ~128 ppm, simplifying spectral interpretation. This is critical for tracking metabolic pathways or reaction intermediates, as seen in studies on benzyl acetate biosynthesis . Quantification accuracy improves with labeled internal standards, reducing background noise in complex matrices .
Advanced: What methodologies mitigate isotopic dilution in metabolic tracing experiments using this compound?
Answer:
Isotopic dilution can occur due to unlabeled endogenous compounds. To minimize this:
- Pre-experiment equilibration : Pre-treat cell cultures with 13C-free media for 24 hours to deplete endogenous benzyl alcohol pools.
- Pulse-chase design : Introduce this compound in short pulses (<1 hour) followed by unlabeled media to track turnover rates.
- LC-MS/MS validation : Use multiple reaction monitoring (MRM) for specific 13C-labeled ions (e.g., m/z 109→91 for this compound) to distinguish labeled metabolites .
Advanced: How do thermodynamic properties of this compound differ from its non-labeled counterpart?
Answer:
13C substitution slightly alters bond vibrational energies, affecting enthalpy (ΔH) and entropy (ΔS). NIST data shows:
Basic: What purification techniques ensure >99% isotopic purity of this compound?
Answer:
- Distillation : Fractional vacuum distillation (boiling point: 205°C at 1 atm) removes low-volatility impurities.
- Chromatography : Reverse-phase HPLC (C18 column, methanol/water gradient) separates isotopic variants.
- Isotopic Purity Validation : High-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS) confirms >99% 13C enrichment .
Advanced: How does 13C labeling at the benzyl position influence esterification kinetics?
Answer:
13C labeling introduces a kinetic isotope effect (KIE) due to increased bond strength in 13C–O vs. 12C–O. In lipase-catalyzed esterification, labeled benzyl alcohol exhibits a 5–10% lower reaction rate (kcat/KM) compared to unlabeled analogs. This is quantified via:
Mechanistic studies use deuterium-13C double labeling to decouple electronic vs. mass effects .
Advanced: How can conflicting reaction rate data between labeled and unlabeled benzyl alcohol be resolved?
Answer:
Discrepancies often arise from:
- Impurity artifacts : Validate isotopic purity via HRMS to exclude unlabeled contaminants.
- Solvent isotope effects : Use deuterated solvents (e.g., D2O) consistently in both labeled and unlabeled experiments.
- Data normalization : Express rates relative to a non-reactive 13C internal standard (e.g., 13C-benzoic acid). Reanalyze conflicting datasets using multivariate regression to account for temperature and solvent variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
